2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a brominated aromatic ring, a phenoxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Bromination: The starting material, 4-methyl-2-(propan-2-yl)phenol, is brominated using bromine in the presence of a suitable catalyst to yield 4-bromo-5-methyl-2-(propan-2-yl)phenol.
Etherification: The brominated phenol is then reacted with 2-chloroacetohydrazide in the presence of a base such as potassium carbonate to form 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide.
Condensation: Finally, the acetohydrazide is condensed with 3-phenoxybenzaldehyde under acidic conditions to yield the target compound, 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazide moieties.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Biological Probes: Used in the development of probes for studying biological processes.
Medicine
Therapeutics: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with biological macromolecules, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
- 2-[4-fluoro-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
Uniqueness
The presence of the bromine atom in 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s chemical behavior and biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN2O3/c1-17(2)22-14-23(26)18(3)12-24(22)30-16-25(29)28-27-15-19-8-7-11-21(13-19)31-20-9-5-4-6-10-20/h4-15,17H,16H2,1-3H3,(H,28,29)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSHFODXTSMCCJ-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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